{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide
Beschreibung
N-(1,1-Dimethylprop-2-yn-1-yl)nicotinamide is a synthetic nicotinamide derivative characterized by a propargylamine substituent (1,1-dimethylprop-2-yn-1-yl group) attached to the nicotinamide core. While its specific biological roles remain under investigation, its synthetic accessibility and structural uniqueness make it a candidate for studying enzyme interactions, metabolic pathways, and stability in pharmaceutical formulations .
Eigenschaften
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-11(2,3)13-10(14)9-6-5-7-12-8-9/h1,5-8H,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJHTLICUFWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of {N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Analyse Chemischer Reaktionen
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the propargyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and specific temperature and pressure conditions depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of {N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide involves its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular metabolism, playing a key role in redox reactions, DNA repair, and regulation of gene expression. The compound exerts its effects by influencing the levels of NAD+ in cells, thereby affecting various metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Nicotinamide Compounds
Key Structural Features :
- Propargyl Group : The 1,1-dimethylprop-2-yn-1-yl group introduces a rigid, electron-deficient alkyne, contrasting with the ribose-phosphate moiety in NMN or the adenine dinucleotide in NAD+. This affects solubility, stability, and interaction with enzymes like nicotinamide phosphoribosyltransferase (NAMPT) .
- Synthetic Routes : Unlike NMN, which is synthesized via enzymatic or multi-step chemical methods (e.g., glycosylation reactions with 1,2,3,5-tetra-O-acetyl-β-D-ribose), N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide can be prepared through direct alkylation of nicotinamide using propargyl bromides. This simplifies purification but may result in lower yields (e.g., 28% for analogous compounds) due to side reactions .
Analytical Detection and Quantification
UPLC-MS/MS Performance :
The method validated in –5 and 7–9 for seven nicotinamide compounds (including NMN and NADH) can be adapted for N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide. Key parameters:
- Extraction Efficiency: Optimal recovery (84.6–108.6%) was achieved using 10% methanol-water, suggesting similar efficiency for the target compound due to its polar nicotinamide core .
Table 2: Analytical Parameters
| Compound | Linear Range (μg/mL) | LOD (μg/mL) | Recovery (%) |
|---|---|---|---|
| NMN | 0.1–50 | 0.075 | 101–99.6 |
| NADH | 0.2–100 | 0.150 | 82.2–99.6 |
| N-(1,1-Dimethylprop-2-yn-1-yl)nicotinamide* | 0.1–50 (projected) | 0.050–0.100 | 85–105 |
*Projected based on structural analogs .
Stability and Reactivity
- Chemical Stability : The propargyl group may confer oxidative instability compared to NMN’s ribose moiety, necessitating storage under inert conditions. In contrast, NADH is highly sensitive to pH and temperature .
- Metabolic Stability : Unlike NMN, which is rapidly converted to NAD+ in vivo, the propargyl group in N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide could hinder enzymatic processing, prolonging its half-life but reducing bioavailability .
Biologische Aktivität
N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide, a derivative of nicotinamide, has garnered attention for its potential biological activities. This compound is structurally related to nicotinamide, which plays a crucial role in NAD+ biosynthesis and cellular metabolism. Understanding the biological activity of this compound involves examining its effects on various biological pathways and its therapeutic potential.
Nicotinamide and its derivatives are known to interact with sirtuins, a family of NAD+-dependent deacetylases involved in cellular regulation, metabolism, and stress responses. The specific mechanism by which N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide exerts its effects is still under investigation; however, it is hypothesized that it may function as a noncompetitive inhibitor of sirtuins, similar to niacinamide. This inhibition could lead to altered cellular processes such as apoptosis and cell proliferation.
Biological Activities
The biological activities of N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide can be summarized as follows:
- Antioxidant Properties : Like other nicotinamide derivatives, it may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Cell Proliferation Modulation : Research indicates that nicotinamide derivatives can influence cell cycle progression. Specifically, N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide may inhibit the proliferation of certain cell types by affecting the retinoblastoma (Rb) protein and p53 pathways.
Case Study: Effects on Renal Cells
A study investigating the effects of niacinamide on renal epithelial cells provides insights into the potential impact of N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide. Zhou et al. (2020) demonstrated that niacinamide inhibited SIRT1 activity in PKD1-mutant renal epithelial cells, leading to decreased cell proliferation and increased apoptosis. While this study focused on niacinamide, it provides a relevant framework for understanding the potential effects of related compounds like N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide .
In Vitro Studies
In vitro studies have shown that compounds similar to N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide can influence various signaling pathways:
| Compound | Effect | Cell Type | Mechanism |
|---|---|---|---|
| Niacinamide | Decreased proliferation | Renal epithelial cells | SIRT1 inhibition |
| N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide | TBD | TBD | TBD |
Safety and Efficacy
The safety profile of nicotinamide derivatives is generally favorable; however, comprehensive clinical trials specifically for N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide are lacking. Existing studies on niacinamide suggest it is well-tolerated at various doses but do not confirm the pharmacological activity of N-(1,1-dimethylprop-2-yn-1-yl)nicotinamide in humans.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
